2-(4-Fluorophenyl)benzaldehyde physical and chemical properties
2-(4-Fluorophenyl)benzaldehyde physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(4-Fluorophenyl)benzaldehyde, a key intermediate in various fields of chemical synthesis. The information is structured to offer researchers and drug development professionals a detailed resource for utilizing this compound in their work.
Core Properties and Identifiers
2-(4-Fluorophenyl)benzaldehyde is an aromatic aldehyde featuring a fluorinated phenyl group, which enhances its reactivity and selectivity in numerous chemical reactions.[1] It is recognized as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1]
General Information
| Property | Value | Source |
| IUPAC Name | 2-(4-fluorophenyl)benzaldehyde | [2] |
| Synonyms | 4'-Fluoro[1,1'-biphenyl]-2-carbaldehyde, 4'-Fluoro-2-biphenylcarboxaldehyde | Chem-Impex |
| CAS Number | 192863-46-0 | [2] |
| Molecular Formula | C₁₃H₉FO | [2] |
| Molecular Weight | 200.21 g/mol | [2] |
| Appearance | White Solid | Chem-Impex |
Physical and Chemical Properties
| Property | Value | Source |
| Purity | ≥ 95% | Chem-Impex |
| Storage Conditions | 0-8 °C, Inert atmosphere | Chem-Impex, Hebei Dangtong |
| XLogP3 | 3.4 | [2] |
| Exact Mass | 200.063743068 Da | [2] |
| Monoisotopic Mass | 200.063743068 Da | [2] |
Chemical Synthesis and Reactivity
2-(4-Fluorophenyl)benzaldehyde serves as a versatile intermediate, primarily due to its aldehyde functionality and the bi-aryl scaffold.[1] The presence of the fluorine atom can modulate the electronic properties of the molecule, influencing its reactivity and the properties of downstream products.[1] It readily undergoes transformations typical of aromatic aldehydes, such as nucleophilic addition and condensation reactions, making it a valuable precursor for complex molecular architectures.[1]
Representative Synthetic Protocol: Suzuki-Miyaura Coupling
While specific proprietary synthesis methods may vary, a common and powerful method for constructing the C-C bond between the two phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an organoboron compound with an organohalide.[3][4]
Reaction: 2-Bromobenzaldehyde with (4-Fluorophenyl)boronic acid.
Materials:
-
2-Bromobenzaldehyde (1.0 eq)
-
(4-Fluorophenyl)boronic acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, ~2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)[5]
Experimental Procedure:
-
To a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), add 2-bromobenzaldehyde, (4-fluorophenyl)boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system to the vessel.
-
Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress using an appropriate technique (e.g., TLC or GC-MS).[3]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(4-fluorophenyl)benzaldehyde.
This protocol is a representative example; optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields.[6]
Spectroscopic Data
Detailed spectroscopic data is essential for confirming the structure and purity of the synthesized compound.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to aromatic protons (approx. 7.0-8.0 ppm) and the characteristic aldehyde proton singlet (approx. 9.5-10.5 ppm).[7] |
| ¹³C NMR | Resonances for aromatic carbons and a downfield signal for the carbonyl carbon of the aldehyde (approx. 190-195 ppm).[8][9] |
| ¹⁹F NMR | A signal corresponding to the fluorine atom on the phenyl ring.[8] |
| IR Spectroscopy | A strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde group (approx. 1700-1720 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.[10][11][12] |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight (m/z ≈ 200).[13][14] |
Applications in Research and Development
The unique structural features of 2-(4-Fluorophenyl)benzaldehyde make it a valuable starting material in several areas:
-
Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, including potential anti-inflammatory and analgesic drugs.[1]
-
Organic Synthesis: Its reactivity is harnessed to create complex molecules and novel compounds with desirable properties.[1]
-
Dyes and Pigments: The compound is used in the production of dyes and pigments, where its structure contributes to the stability and vibrancy of the final products.[1]
-
Material Science: It is explored for its potential in creating advanced materials like polymers and coatings.[1]
Safety and Handling
Understanding the hazards associated with 2-(4-Fluorophenyl)benzaldehyde is critical for safe handling in a laboratory setting.
GHS Hazard Classification
| Hazard Class | Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | H319, H318 | Causes serious eye irritation/damage | [2][15] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [2] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [15] |
Precautionary Statements
-
Prevention: Wash hands and exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Do not eat, drink, or smoke when using this product.[15]
-
Response:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[15]
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[2]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
-
If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[15]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[15]
Visualized Workflows
General Synthetic Workflow
The following diagram illustrates the role of 2-(4-Fluorophenyl)benzaldehyde as a key intermediate in a multi-step synthesis process, typical in pharmaceutical or material science research.
Caption: Synthetic pathway using 2-(4-Fluorophenyl)benzaldehyde as an intermediate.
Logical Relationship in Application Development
This diagram outlines the logical progression from the compound's fundamental properties to its final applications.
Caption: From chemical properties to final research and development applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-Fluorobenzaldehyde(446-52-6) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. 2-Fluorobenzaldehyde(446-52-6) IR Spectrum [m.chemicalbook.com]
- 11. Benzaldehyde, 4-fluoro- [webbook.nist.gov]
- 12. 4-Fluorobenzaldehyde(459-57-4) IR Spectrum [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 4-Fluorobenzaldehyde | C7H5FO | CID 68023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [benthamscience.com]
